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Compound of Interest

Compound Name: 2-Amino-4,6-dinitrotoluene

Cat. No.: B165273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4,6-dinitrotoluene (2-ADNT), a key metabolite of the widely used explosive 2,4,6-

trinitrotoluene (TNT). Understanding the spectral characteristics of 2-ADNT is crucial for its

detection, characterization, and for studying its metabolic pathways and environmental fate.

This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a

logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Amino-4,6-
dinitrotoluene. It is important to note that a complete, publicly available dataset for this

compound is limited. Where specific experimental data could not be obtained, typical ranges

for related nitroaromatic compounds are provided for reference.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-4,6-dinitrotoluene
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

Data not

available
- - Aromatic H

Expected in the

aromatic region,

downfield due to

nitro groups.

Data not

available
- - Aromatic H

Expected in the

aromatic region,

downfield due to

nitro groups.

Data not

available
- - NH₂

Broad singlet,

chemical shift

can vary with

solvent and

concentration.

Data not

available
- - CH₃

Singlet, expected

in the aliphatic

region.

Note: A ¹H NMR spectrum is available on SpectraBase, acquired on a 400 MHz instrument

using Acetonitrile-D3 as the solvent.[1] Access to the full spectrum for detailed peak analysis

requires a subscription.

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-4,6-dinitrotoluene
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Chemical Shift (δ) ppm Assignment Notes

Data not available C-NH₂

Expected to be shifted upfield

relative to other aromatic

carbons.

Data not available C-NO₂
Expected to be shifted

downfield.

Data not available Aromatic C-H

Chemical shifts influenced by

the positions of the amino and

nitro groups.

Data not available Aromatic C-CH₃

Data not available CH₃
Expected in the aliphatic

region.

Note: Specific ¹³C NMR data for 2-Amino-4,6-dinitrotoluene is not readily available in the

public domain. The expected chemical shift ranges are based on general principles for

substituted aromatic compounds.

Table 3: Infrared (IR) Spectroscopic Data for 2-Amino-4,6-dinitrotoluene
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Weak Aromatic C-H stretch

1620 - 1580 Medium-Strong N-H bend

1550 - 1500 Strong Asymmetric NO₂ stretch

1350 - 1300 Strong Symmetric NO₂ stretch

209 - Far-IR absorption[2]

169 - Far-IR absorption[2]

132 - Far-IR absorption[2]

46 - Far-IR absorption[2]

26 - Far-IR absorption[2]

Note: Mid-IR data is based on typical values for aromatic amino and nitro compounds. The Far-

IR data is from experimental measurements.[2]

Table 4: Mass Spectrometry (MS) Data for 2-Amino-4,6-dinitrotoluene

m/z Relative Intensity Assignment

197 - [M]⁺ (Molecular Ion)

Data not available - Fragment ions

Note: A GC-MS spectrum is available from Restek.[3] The molecular weight of 2-Amino-4,6-
dinitrotoluene is 197.15 g/mol . Detailed fragmentation patterns require access to the spectral

data.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques used in the

analysis of 2-Amino-4,6-dinitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Amino-4,6-
dinitrotoluene.

Materials:

2-Amino-4,6-dinitrotoluene sample

Deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of 2-Amino-4,6-dinitrotoluene in 0.5-0.7 mL of the

chosen deuterated solvent in a clean, dry vial.

Add a small amount of TMS (0.03% v/v) as an internal standard.

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle of

30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds).

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the

natural abundance of ¹³C is low.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-4,6-dinitrotoluene.

Materials:

2-Amino-4,6-dinitrotoluene sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

Instrumentation:
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Fourier Transform Infrared (FTIR) Spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly dry the KBr to remove any moisture.

Place a small amount of 2-Amino-4,6-dinitrotoluene (1-2 mg) and about 100-200 mg of

dry KBr in an agate mortar.

Grind the mixture to a very fine, homogeneous powder.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups of the

molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-4,6-
dinitrotoluene.

Materials:

2-Amino-4,6-dinitrotoluene sample
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Solvent for sample introduction (e.g., methanol, acetonitrile)

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct inlet

probe.

Procedure (GC-MS):

Sample Preparation:

Prepare a dilute solution of 2-Amino-4,6-dinitrotoluene in a volatile solvent compatible

with the GC system.

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The sample is vaporized and carried by an inert gas through a capillary column where

separation of components occurs based on their boiling points and interactions with the

stationary phase.

MS Analysis:

As the 2-Amino-4,6-dinitrotoluene elutes from the GC column, it enters the ion source of

the mass spectrometer.

The molecules are ionized, typically by electron impact (EI).

The resulting molecular ion and fragment ions are accelerated and separated by the mass

analyzer based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation

pattern to confirm the structure.
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Mandatory Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

signaling pathways involved in the characterization of 2-Amino-4,6-dinitrotoluene.

Sample Preparation

Spectroscopic Techniques

Data Analysis

Final Characterization

2-Amino-4,6-dinitrotoluene

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation Functional Group ID Molecular Weight &
Fragmentation

Confirmed Structure of
2-Amino-4,6-dinitrotoluene

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2-Amino-4,6-dinitrotoluene.
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Caption: Interaction pathways in spectroscopic analysis of 2-Amino-4,6-dinitrotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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